molecular formula C14H11Cl2FOS B2692784 2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene CAS No. 339010-82-1

2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene

Cat. No.: B2692784
CAS No.: 339010-82-1
M. Wt: 317.2
InChI Key: ATNSEIFICNYYOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the chlorination of 2,4-dichlorophenol followed by the introduction of a fluorophenylthioether group. Precise synthetic methods and reaction conditions are documented in relevant literature .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene is C~14~H~9~Cl~2~FOS . Its chemical structure consists of a dichlorobenzene core with an ethoxy group attached to a sulfur atom, which in turn is linked to a fluorophenyl group. The three-dimensional arrangement of atoms can be visualized using computational tools .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. Researchers have explored its reactivity in substitution reactions, nucleophilic additions, and cross-coupling reactions. These investigations provide insights into its synthetic utility and potential applications .

Scientific Research Applications

Synthesis and Cycloaddition Reactions

The compound has been utilized in the synthesis of various benzene derivatives, demonstrating its role in cycloaddition reactions. For example, [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene and [(2-chloro-1,2-difluoro ethenyl)sulfinyl] benzene were synthesized, showcasing the use of similar compounds in the formation of complex chemical structures through Diels–Alder cycloaddition reactions under thermal and microwave irradiation conditions (Sridhar, Krishna, & Rao, 2000).

Chemical Sensing and Detection

The compound's derivatives have been applied in chemical sensing and detection. For instance, a colorimetric and fluorogenic sensor for detecting Hg2+ and Cr3+ ions in neutral water was developed using a related chemical structure. This sensor involved reacting specific benzene derivatives, indicating the potential for using similar compounds in environmental monitoring and safety applications (Das, Ghosh, Bhatt, & Das, 2012).

Polymeric Materials Development

In the field of material science, related benzene compounds have been employed in the development of polymeric materials. For example, transparent polyimides with high refractive indices were synthesized using thiophenyl-substituted benzidines, demonstrating the utility of these compounds in creating advanced materials with specific optical properties (Tapaswi et al., 2015).

Organic Solar Cells

In the domain of renewable energy, similar compounds have been utilized in the fabrication of organic solar cells. For instance, a study described the use of indene-C60 bisadduct as an electron-cascade acceptor material in polymer solar cells, highlighting the role of benzene derivatives in improving the efficiency of solar energy conversion (Cheng, Li, & Zhan, 2014).

Mechanism of Action

The specific mechanism of action for 2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene depends on its context of use. In drug development, it may act as a pharmacophore or interact with specific biological targets. Further studies are needed to elucidate its precise mechanisms .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers handling 2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene should adhere to standard laboratory practices, including proper protective gear, ventilation, and waste disposal. Consult safety data sheets and relevant guidelines for detailed safety information .

Properties

IUPAC Name

2,4-dichloro-1-[2-(4-fluorophenyl)sulfanylethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2FOS/c15-10-1-6-14(13(16)9-10)18-7-8-19-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNSEIFICNYYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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